2-Cyclopentene-1-undecanoic acid

説明

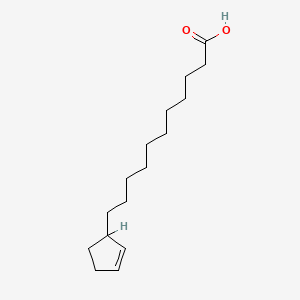

Structure

3D Structure

特性

IUPAC Name |

11-cyclopent-2-en-1-ylundecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRELFLQJDOTNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94300-40-0 | |

| Record name | 2-Cyclopentene-1-undecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94300-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydnocarpic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094300400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydnocarpic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDNOCARPIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88T2W388K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Botanical Distribution of 2-Cyclopentene-1-undecanoic Acid

The presence of this compound in the plant kingdom is highly specific. It is a well-known constituent of the family Achariaceae (formerly Flacourtiaceae) and has been identified in a limited number of other plant species.

This compound is a major and characteristic component of the seed oils of various species within the family Achariaceae, particularly the genus Hydnocarpus. rsc.org These oils, collectively known as chaulmoogra oil, have been a subject of scientific interest for over a century.

The compound is a principal fatty acid in the seeds of Hydnocarpus wightiana, Hydnocarpus anthelmintica, and Hydnocarpus kurzii. rsc.orgonlineijp.com In H. anthelmintica, it is synthesized from the non-proteinogenic amino acid cyclopentenylglycine, which serves as the precursor to aleprolic acid, the starter molecule for the biosynthesis of this and other related long-chain cyclic fatty acids. mdpi.com

Research has also confirmed its presence in other genera of the former Flacourtiaceae family, including Caloncoba, Taraktogenus, and Carpotroche. uki.ac.idunja.ac.id For instance, the oil from Carpotroche brasiliensis seeds contains a significant amount of hydnocarpic acid alongside other cyclopentenyl fatty acids like chaulmoogric and gorlic acids. unja.ac.id The unique chemical signature of these cyclopentenyl fatty acids is considered a key characteristic of the seed lipids from the tribes Oncobeae and Pangieae within this botanical family. unja.ac.id

Beyond its primary sources in the Achariaceae family, the presence of this compound has been investigated in a variety of other plants. However, its identification is rare, highlighting its limited distribution.

One notable finding is in Tribulus terrestris (family Zygophyllaceae). A gas chromatography-mass spectrometry (GC-MS) analysis of an ethanolic extract of T. terrestris identified this compound as a major constituent, accounting for 16.19% of the compounds detected. researchgate.net

In contrast, extensive phytochemical analyses of other plant species have not reported the presence of this specific compound. Studies on Anogeissus leiocarpus have identified numerous compounds, including phenols, flavonoids, and tannins, but not this compound. ucr.educambridge.org Similarly, GC-MS analyses of Crotalaria longipes researchgate.net, Biophytum sensitivum wikimedia.orgcirad.fr, and Avicennia marina essencejournal.com have detailed their chemical profiles, including various fatty acids, without detecting this compound. Investigations into Launaea nudicaulis , Clibadium surinamense , and Citrus species rsc.org have also not yielded evidence of this compound.

The following table summarizes the findings regarding the presence of this compound in these diverse plant species based on the reviewed literature.

| Plant Species | Family | Compound Identified? | Notes |

| Tribulus terrestris | Zygophyllaceae | Yes | Identified as a major compound (16.19%) in an ethanolic extract via GC-MS analysis. researchgate.net |

| Anogeissus leiocarpus | Combretaceae | No | Phytochemical screenings have identified polyphenols, tannins, and other compounds, but not the target fatty acid. ucr.educambridge.org |

| Crotalaria longipes | Fabaceae | No | GC-MS analysis of a methanol (B129727) extract did not detect the compound among 25 identified constituents. researchgate.net |

| Biophytum sensitivum | Oxalidaceae | No | Analyses have identified other fatty acids like hexadecanoic and oleic acid, but not this compound. wikimedia.orgcirad.fr |

| Avicennia marina | Acanthaceae | No | Phytochemical studies have listed various metabolites, but the target compound has not been reported. essencejournal.com |

| Launaea nudicaulis | Asteraceae | No | GC-MS and other analyses have identified numerous fatty acids, but not this compound. |

| Clibadium surinamense | Asteraceae | No | Studies have focused on essential oils and other compound classes without identifying this specific fatty acid. |

| Citrus species | Rutaceae | No | Analyses of fatty acids in Citrus seed oils have not reported the presence of cyclopentenyl fatty acids. rsc.org |

Methodologies for Isolation and Purification

The isolation of this compound from plant sources, primarily seeds, involves a multi-step process that begins with extraction and is followed by purification to separate it from other lipids.

The initial step in isolating fatty acids is typically solvent extraction from the raw plant material, often ground seeds. The choice of solvent is critical and depends on polarity. Common solvents used for lipid extraction include n-hexane, ethanol (B145695), ethyl acetate (B1210297), and dichloromethane (B109758). Techniques such as Soxhlet extraction and maceration are conventional methods employed to obtain the crude oil. For the analysis that successfully identified the compound in Tribulus terrestris, ethanol was the solvent used for extraction. researchgate.net

Following extraction, fractionation can be employed to separate different classes of lipids. Solvent fractionation, or fractional crystallization, is a technique that separates triglycerides based on their different melting points. By carefully controlling the temperature of the oil dissolved in a solvent (like acetone), triglycerides with higher melting points (often more saturated) will crystallize and can be separated from those that remain in the liquid phase.

Chromatography is essential for the purification and analysis of this compound from the complex mixture of fatty acids present in the crude extract.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a primary tool for the analysis of fatty acids, which are typically converted to their more volatile methyl esters (FAMEs) prior to analysis. This was the method used to identify the compound in Tribulus terrestris. researchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are crucial for preparative separation. A particularly effective technique is argentation (silver ion) chromatography. In this method, the stationary phase (e.g., silica (B1680970) gel) is impregnated with silver nitrate. The silver ions interact with the double bonds of unsaturated fatty acids, retarding their movement. This allows for the efficient separation of cyclopentenyl fatty acids, such as hydnocarpic acid (as its methyl ester), from straight-chain monounsaturated fatty acids like oleic acid.

Reversed-phase partition chromatography, however, is less effective at this specific separation, as the methyl esters of cyclopentenyl fatty acids tend to co-elute with their straight-chain counterparts of similar polarity (e.g., methyl hydnocarpate with methyl palmitoleate). A combination of techniques, such as silver ion HPLC followed by capillary GC-MS, provides a powerful approach for the detailed analysis and isolation of these compounds. uki.ac.id

The following table summarizes the key isolation and purification techniques discussed.

| Technique | Principle | Application for this compound |

| Solvent Extraction | Dissolving lipids from plant matrix using organic solvents (e.g., hexane, ethanol). | Initial step to obtain crude oil containing the fatty acid from seeds. researchgate.net |

| Fractional Crystallization | Separation based on differential melting points and solubility at controlled temperatures. | Separating classes of triglycerides to enrich the fraction containing cyclopentenyl fatty acids. |

| Argentation Chromatography | Separation based on the interaction of silver ions with carbon-carbon double bonds. | Highly effective for separating methyl hydnocarpate from straight-chain unsaturated fatty acid esters. rsc.org |

| Gas Chromatography (GC/GC-MS) | Separation of volatile compounds (as methyl esters) based on their boiling points and interaction with a stationary phase. | Used for the quantitative analysis and identification of the compound. uki.ac.idresearchgate.net |

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Methodologies for 2-Cyclopentene-1-undecanoic Acid

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its definitive identification. nih.govnih.gov

For fatty acids like this compound, a derivatization step is often necessary to increase their volatility for GC analysis. mdpi.com This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl ester. alfa-chemistry.com The quantification of this compound can be achieved by creating a calibration curve with known concentrations of a standard. researchgate.net GC-MS has been successfully employed in the analysis of fatty acids in various natural products, demonstrating its utility for both qualitative and quantitative assessments. nih.govmdpi.comnih.gov

Table 1: GC-MS Data for Fatty Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Agilent Gas chromatograph (7890A) with mass spectrometry (5975C) | nih.gov |

| Column | HP-5MS 5% Phenyl Methyl Silox (30 m × 250 μm x 0.25 μm) | nih.gov |

| Derivatization | Conversion to methyl esters (FAMEs) | researchgate.net |

| Injection Volume | 1 μl | nih.gov |

| Identification | Comparison of mass spectra with databases (e.g., NIST) | nih.gov |

| Quantification | External or internal standard calibration | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the vinyl protons of the cyclopentene (B43876) ring, the methine proton at the chiral center, the long aliphatic chain protons, and the acidic proton of the carboxylic acid group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present in the molecule. researchgate.net Distinct signals would be observed for the carboxylic acid carbon, the olefinic carbons of the double bond, the chiral carbon, and the carbons of the long alkyl chain.

NMR spectroscopy, particularly through techniques like COSY (Correlation Spectroscopy), can also help establish the connectivity between protons and carbons, further confirming the structure. Furthermore, advanced NMR techniques can be employed to determine the stereochemistry of the molecule. researchgate.netnih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity/Assignment |

|---|---|---|

| ¹H NMR | ~5.5 - 5.8 | Vinyl protons (C=C-H) |

| ~2.0 - 2.5 | Protons adjacent to C=C and COOH | |

| ~1.2 - 1.6 | Methylene (B1212753) protons of the long chain | |

| ~0.8 - 0.9 | Terminal methyl group | |

| ¹³C NMR | ~175 - 180 | Carboxylic acid carbon (COOH) |

| ~128 - 132 | Olefinic carbons (C=C) | |

| ~30 - 40 | Carbons of the cyclopentene ring and alpha to COOH | |

| ~20 - 30 | Methylene carbons of the long chain |

This table is interactive and contains predicted data based on typical chemical shifts for similar functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. copbela.orgyoutube.com For this compound, the FTIR spectrum would show characteristic absorption bands confirming its key structural features.

A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. pressbooks.publumenlearning.com A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. lumenlearning.comlibretexts.org The C=C stretching of the cyclopentene ring would appear around 1640-1680 cm⁻¹. pressbooks.pub Additionally, C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) carbons would be observed just above and below 3000 cm⁻¹, respectively. pressbooks.publibretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic acid) | 1700-1725 | Strong, Sharp |

| C=C (Alkene) | 1640-1680 | Medium |

| C-H (sp²) | 3000-3100 | Medium |

This table is interactive. Click on the headers to sort the data.

Chiral Analysis for Enantiomeric Purity and Absolute Configuration

This compound possesses a chiral center at the carbon atom of the cyclopentene ring to which the undecanoic acid chain is attached. nih.gov This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-cyclopentene-1-undecanoic acid and (S)-2-cyclopentene-1-undecanoic acid. nih.gov Determining the enantiomeric purity (the excess of one enantiomer over the other) and the absolute configuration (the actual 3D arrangement of atoms) is crucial.

Chiral chromatography, particularly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), is a primary method for separating enantiomers. nih.govcat-online.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of their relative amounts. nih.gov NMR spectroscopy can also be used for determining enantiomeric purity by employing chiral solvating agents or chiral derivatizing agents, which induce chemical shift differences between the enantiomers. libretexts.org The absolute configuration is often determined by comparing the optical rotation of the sample to that of a known standard or through X-ray crystallography of a suitable crystalline derivative.

Advanced Chromatographic Techniques for Purity Assessment

Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be developed to separate this compound from structurally related impurities, such as isomers or degradation products. The use of a mass spectrometer as a detector provides high sensitivity and selectivity, allowing for the identification of impurities even at trace levels. nih.gov Method validation, including parameters like linearity, accuracy, precision, and specificity, is critical to ensure the reliability of the analytical results for purity assessment. mdpi.com

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Precursors for Cyclopentenyl Fatty Acids

The biosynthesis of cyclopentenyl fatty acids, including 2-cyclopentene-1-undecanoic acid, follows a unique pathway that diverges from standard fatty acid synthesis. Research, particularly on the maturing seeds of Hydnocarpus anthelminthica, has been instrumental in identifying the foundational molecules for this process. nih.gov

Studies have demonstrated that the biosynthesis involves two key precursors. researchgate.net The primary precursor is cyclopentenylglycine, a non-proteinogenic amino acid. nih.gov This amino acid is the source of the distinctive five-carbon ring structure. Cyclopentenylglycine is then converted into the second precursor, aleprolic acid (2-cyclopentene-1-carboxylic acid). nih.govresearchgate.net Aleprolic acid functions as the essential "starter molecule" for the synthesis of the longer-chain cyclopentenyl fatty acids. nih.govnih.gov The presence of a cyclopentene (B43876) unit is a fundamental requirement for this specific biosynthetic pathway to proceed. researchgate.net

Administration of labeled cyclopentenyl[2-¹⁴C]glycine and [1-¹⁴C]aleprolic acid to the seeds of H. anthelminthica resulted in the synthesis of labeled cyclopentenyl fatty acids, confirming the precursor-product relationship. nih.gov These experiments established the following biosynthetic sequence: cyclopentenylglycine is converted to aleprolic acid, which is then elongated to form various long-chain cyclopentenyl fatty acids. nih.gov

| Precursor | Role in Biosynthesis |

| Cyclopentenylglycine | Primary precursor; provides the cyclopentene ring structure. nih.govresearchgate.net |

| Aleprolic Acid | Secondary precursor (starter molecule); undergoes chain elongation to form long-chain cyclopentenyl fatty acids. nih.govresearchgate.net |

| Acetate (B1210297) (as C2 units) | Building blocks for the elongation of the aleprolic acid side chain. nih.govnih.gov |

Enzymatic Pathways in this compound Formation

The conversion of the identified precursors into this compound is a multi-step enzymatic process. While not all enzymes have been isolated and characterized, a clear pathway has been proposed based on biochemical studies. nih.govresearchgate.net

The initial stage involves the transformation of cyclopentenylglycine into aleprolic acid. This is thought to occur through two standard biochemical reactions: transamination followed by oxidative decarboxylation. nih.govresearchgate.net Once formed, the activated form of aleprolic acid enters a chain-lengthening pathway. nih.gov

This elongation process involves the sequential addition of two-carbon (C2) units, derived from acetate, to the carboxylic acid end of aleprolic acid. nih.govnih.gov This mechanism is believed to involve one or more enzymes typically associated with the general fatty acid biosynthesis (FAS) system. researchgate.net The standard plant FAS system includes key enzymes such as β-ketoacyl-ACP synthase (KAS), β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydrase, and enoyl-ACP reductase, which collectively add C2 units to a growing acyl chain. mdpi.com In this specific case, the FAS machinery utilizes aleprolic acid as a unique primer instead of the usual acetyl-CoA. nih.gov Tissues from plants outside the Flacourtiaceae family are unable to use aleprolic acid as a starter, indicating a unique enzymatic adaptation within this plant family. nih.govadmescope.com

| Proposed Step | Enzymatic Reaction | Substrate | Product |

| 1 | Transamination & Oxidative Decarboxylation | Cyclopentenylglycine | Aleprolic Acid nih.govresearchgate.net |

| 2 | Activation | Aleprolic Acid | Activated Aleprolic Acid (e.g., Aleproyl-CoA/ACP) |

| 3 | Chain Elongation (repeated cycles) | Activated Aleprolic Acid + C2 units | Cyclopentenyl Fatty Acids (e.g., this compound) nih.govnih.gov |

Proposed Mechanisms of Cyclic Fatty Acid Biosynthesis in Plants

The biosynthesis of cyclic fatty acids in plants is not limited to a single mechanism. The pathway for cyclopentenyl fatty acids found in the Flacourtiaceae family is distinct. The proposed mechanism centers on the plant's ability to synthesize the cyclopentene ring from the amino acid cyclopentenylglycine, leading to the formation of aleprolic acid. nih.govresearchgate.net This acid then serves as a specialized primer for the plant's fatty acid synthase (FAS) machinery, which extends the aliphatic chain. nih.gov The critical and unique feature of this mechanism is the enzymatic capacity to form the cyclopentene ring and recognize aleprolic acid as a substrate for elongation, a trait not observed in other studied plants. nih.govadmescope.com

For comparison, other types of cyclic fatty acids in plants are formed through entirely different mechanisms. For instance, cyclopropane (B1198618) and cyclopropene (B1174273) fatty acids, found in plants like Litchi chinensis, are synthesized by the action of a specific cyclopropane fatty acid synthase (CPFAS). wikipedia.orgnih.gov This enzyme adds a methylene (B1212753) group across the double bond of an existing unsaturated fatty acid (like oleic acid) that is typically esterified to a phospholipid. wur.nl This highlights that plants have evolved diverse and specialized enzymatic strategies to produce different classes of cyclic fatty acids.

In Vitro Biotransformation Studies of this compound

Direct in vitro biotransformation studies using isolated enzymes or cell-free extracts to delineate the metabolic breakdown of this compound are not extensively documented in publicly available research. However, studies involving whole-cell in vitro systems have provided evidence that these compounds are metabolized by microorganisms.

Research on the interaction between hydnocarpic acid and Mycobacterium species has shown that the resumption of bacterial growth after initial inhibition is linked to a decrease in the effective concentration of the fatty acid. nih.govresearchgate.net This suggests that the organism is metabolizing the compound. researchgate.net Further studies demonstrated that Mycobacterium vaccae actively takes up chaulmoogric acid (a C18 cyclopentenyl fatty acid) and incorporates it into its cellular lipids, specifically phospholipids (B1166683) and triacylglycerols. nih.gov This assimilation represents a form of biotransformation.

While the degradation pathway for the cyclopentene ring is not defined, the aliphatic chain of this compound would likely be metabolized through the β-oxidation cycle. This is the standard catabolic process by which fatty acid molecules are broken down in mitochondria to produce acetyl-CoA, NADH, and FADH₂. mdpi.comyoutube.com This pathway involves a repeated four-step sequence of oxidation, hydration, oxidation, and thiolytic cleavage that shortens the fatty acid chain by two carbons in each cycle. youtube.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 2-Cyclopentene-1-undecanoic Acid and Analogs

The total synthesis of cyclopentanoid natural products, including structures related to this compound, often involves intricate strategies to construct the functionalized five-membered ring. One notable approach involves the use of intramolecular Wittig reactions. For instance, highly functionalized bicyclo[3.3.0]octanes can be prepared from diketo esters and vinyl phosphonium (B103445) salts. These bicyclic intermediates serve as versatile starting materials for the formal synthesis of various cyclopentanoid natural products. rsc.org This methodology highlights a potential pathway for the construction of the cyclopentene (B43876) core, which can then be further elaborated to introduce the undecanoic acid side chain.

Another synthetic strategy that could be adapted for the synthesis of this compound analogs involves the replacement of a ribose moiety with a cyclopentane (B165970) ring. This approach has been shown to sometimes improve biological activity. The synthesis can start from a commercially available bicyclic lactam, which undergoes catalytic hydrogenation and N-Boc protection. Subsequent reductive ring cleavage yields a key amine intermediate. nih.gov This amine can then be further functionalized to introduce the desired side chains and build the final cyclopentane-based analog.

Regioselective and Stereoselective Synthetic Methodologies

Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. Palladium(0)-catalyzed Mizoroki-Heck reactions represent a powerful tool for the regio- and stereoselective synthesis of functionalized cyclopentene derivatives. nih.gov This method allows for the alkenylation and arylation of protected aminocyclopentenes, which can be prepared from readily available starting materials like Vince lactam. The reactions typically proceed with high yields and stereoselectivities, and the resulting functionalized cyclopentenes are valuable chiral building blocks. nih.gov Density functional theory (DFT) calculations have been employed to understand and predict the high diastereoselectivities observed in these reactions. nih.gov

For the introduction of specific functional groups with controlled stereochemistry, diastereoselective reactions are often employed. For example, the diastereoselective isocyanoacetate aldol (B89426) reaction has been utilized in the synthesis of cyclopentane-based analogs of natural products. nih.gov This reaction, often catalyzed by a chiral aminophosphine (B1255530) ligand and a silver salt, allows for the formation of aldol products with a degree of diastereoselectivity. nih.gov While sometimes providing mixtures of diastereomers, this method offers a route to key intermediates that can be further elaborated. nih.gov

Chemical Modifications and Derivatization for Structure-Activity Relationship Studies

To probe the structure-activity relationships (SAR) of this compound and its analogs, various chemical modifications and derivatizations are performed. These studies are essential for identifying the key structural features responsible for any observed biological activity and for optimizing lead compounds.

The carboxylic acid group of this compound is a prime target for modification. Esterification, the reaction of the carboxylic acid with an alcohol, can be used to produce a variety of esters. For example, the methyl ester of this compound is a known derivative. alfa-chemistry.com Amidation, the reaction with an amine, leads to the formation of amides. These modifications can significantly alter the polarity, solubility, and bioavailability of the parent compound, providing valuable insights into the role of the carboxylic acid moiety in biological interactions.

The incorporation of heterocyclic rings, such as triazoles, into the structure of this compound can lead to novel analogs with potentially enhanced or altered biological activities. The synthesis of 1,2,3-triazoles can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction involves the coupling of an organic azide (B81097) with a terminal alkyne. For instance, aromatic azides can be prepared from corresponding anilines and then reacted with an alkyne in the presence of a copper catalyst to yield 1,4-regioisomeric triazoles. nih.gov Various copper catalysts and reaction conditions have been developed to optimize this transformation. organic-chemistry.org Another approach involves a molecular iodine-mediated coupling cyclization of N-tosylhydrazones with sodium azide to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org The synthesis of other triazole derivatives can also be achieved through multi-step reactions starting from materials like carbon disulfide. nih.gov

Altering the cyclopentene ring is another key strategy in SAR studies. Modifications can include changing the position or stereochemistry of substituents on the ring. The synthesis of cyclopentane-based analogs often starts with a functionalized cyclopentane core that allows for the introduction of various substituents. nih.gov For instance, the replacement of a ribose ring in a natural product with a cyclopentane ring has been explored to create analogs with potentially improved properties. nih.gov The synthesis of these analogs can involve multi-step sequences starting from chiral building blocks to ensure the desired stereochemistry of the final product. nih.gov

The undecanoic acid side chain offers numerous possibilities for modification. The length of the alkyl chain can be varied to investigate the impact of lipophilicity on activity. Shorter or longer fatty acid chains could be introduced. Additionally, the introduction of unsaturation, branching, or functional groups along the chain can provide further SAR data. Studies on other fatty acids have shown that even subtle changes in the chain, such as the difference between undecanoic acid and lauric acid, can significantly affect biological properties. nih.gov For example, medium-chain saturated fatty acids like undecanoic acid and lauric acid have been shown to inhibit bacterial persister cell formation and biofilm formation. nih.gov This suggests that modifications to the undecanoic acid chain of this compound could have a profound impact on its biological profile.

Investigation of Biological Activities and Underlying Mechanisms of Action in Vitro and Mechanistic Studies

Antimicrobial Research on 2-Cyclopentene-1-undecanoic Acid and Extracts

Antibacterial Efficacy and Spectrum of Activity (In Vitro)

This compound and related compounds have demonstrated notable antibacterial properties in various in vitro studies. Hydnocarpic acid, a closely related cyclopentenyl fatty acid, has been shown to inhibit the multiplication of several mycobacterial species. asm.org Specifically, it has demonstrated activity against Mycobacterium leprae, the causative agent of leprosy. nih.gov

While direct studies on this compound are limited, research on similar fatty acids provides insight into their potential antibacterial spectrum. For instance, undecanoic acid, a saturated fatty acid, has been shown to possess significant antibacterial activity. researchgate.net However, some studies indicate that certain fatty acids may not exhibit direct antimicrobial action against all bacterial strains, such as enterohemorrhagic E. coli (EHEC), but can still play a role in inhibiting persister cell formation. nih.gov

An analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), has shown inhibitory effects against Staphylococcus aureus at a concentration of 1 mg/ml and Pseudomonas aeruginosa at 4 mg/ml. nih.gov Furthermore, extracts containing various fatty acids and other phytochemicals have exhibited antibacterial activity. For example, ethanolic and methanolic extracts of Posidonia oceanica rhizomes, which contain a variety of compounds, showed significant activity against Enterococcus faecalis and S. aureus, including drug-resistant clinical isolates. nih.gov

It is important to note that the antibacterial efficacy of these compounds can be influenced by the specific bacterial species and the experimental conditions.

Table 1: In Vitro Antibacterial Activity of Related Compounds

| Compound/Extract | Bacterial Species | Activity/Concentration | Reference |

| Hydnocarpic Acid | Mycobacterium leprae | Inhibition of multiplication | nih.gov |

| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | Staphylococcus aureus | Inhibition at 1 mg/ml | nih.gov |

| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | Pseudomonas aeruginosa | Inhibition at 4 mg/ml | nih.gov |

| Posidonia oceanica rhizome extracts | Enterococcus faecalis, S. aureus | Significant antibacterial activity | nih.gov |

Antifungal Properties (In Vitro)

The antifungal potential of this compound and its analogs has been a subject of considerable research. Undecanoic acid is recognized for its antifungal effects, particularly against dermatophytes like Trichophyton rubrum. nih.govresearchgate.net Its toxic effect is believed to involve the modulation of fungal metabolism by affecting the expression of genes crucial for virulence. nih.gov Studies have shown that undecanoic acid can impact key processes such as cell wall integrity, membrane assembly, and lipid metabolism in T. rubrum. nih.govresearchgate.net

Hydnocarpic acid has also demonstrated antifungal properties. asm.org The antifungal activity of fatty acids can be dependent on factors like chain length and environmental pH. mdpi.com For instance, undecanoic acid's effectiveness against T. rubrum can be influenced by the available carbon source. researchgate.net

Furthermore, various other fatty acids and their derivatives have been investigated for their antifungal capabilities against a range of plant pathogenic and human pathogenic fungi. mdpi.comresearchgate.net For example, certain oxylipins have shown effectiveness against fungal plant pathogens like Phomopsis species. mdpi.com

Table 2: In Vitro Antifungal Activity of Related Compounds

| Compound | Fungal Species | Activity/Effect | Reference |

| Undecanoic Acid | Trichophyton rubrum | Inhibition of growth, modulation of metabolism | nih.govresearchgate.net |

| Hydnocarpic Acid | Mycobacterial species | Inhibits multiplication in vitro | asm.org |

| 6-nonadecynoic acid | Candida albicans | MIC value of 0.52 μg/mL | mdpi.com |

Antibiofilm Activity (In Vitro)

The ability of this compound and related fatty acids to interfere with biofilm formation is a significant area of investigation. Biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents. nih.gov

Undecanoic acid has been shown to inhibit biofilm formation in E. coli. nih.gov Similarly, an analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), has demonstrated efficacy in dispersing and inhibiting biofilms of both Staphylococcus aureus and Pseudomonas aeruginosa. nih.govfrontiersin.orgresearchgate.net At a concentration of 125 μg/ml, 2CP dispersed approximately 100% of S. aureus biofilm and 60% of P. aeruginosa biofilm. nih.govfrontiersin.orgresearchgate.net

Furthermore, extracts from natural sources containing a mixture of compounds, including fatty acids, have also exhibited antibiofilm properties. For example, extracts of Posidonia oceanica showed significant antibiofilm activity against S. aureus and Enterococcus faecalis. nih.gov Propolis extract and its isolated triterpenoids have also been found to inhibit biofilm formation by various bacteria and fungi, including S. aureus, E. coli, P. aeruginosa, and Candida species. mdpi.com

Molecular Mechanisms of Microbial Growth Inhibition (e.g., Membrane Disruption)

The antimicrobial action of this compound and similar fatty acids is attributed to several molecular mechanisms, with membrane disruption being a key factor. The general mechanism for many antibacterial compounds involves inhibiting essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis. mdpi.com

For fatty acids like undecenoic acid, a primary mechanism is the disruption of the microbial cell membrane's integrity. patsnap.com The unsaturated nature of the fatty acid allows it to integrate into the lipid bilayer of the cell membrane, leading to destabilization and increased permeability. patsnap.com This results in the leakage of essential intracellular components and ultimately cell death. patsnap.com In fungi, undecenoic acid can also interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. patsnap.com

In the case of hydnocarpic acid's effect on mycobacteria, it is suggested that it may act by inhibiting the coenzymatic activity of biotin (B1667282) or microbial biotin synthesis due to a structural analogy. asm.org Furthermore, some fatty acid derivatives are thought to exert their antimicrobial effect by chelating iron ions, thereby depriving microbes of this essential nutrient. researchgate.net

Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)

Cytotoxicity and Selective Antiproliferative Effects in Cancer Cell Lines (e.g., K562, A549, HepG2, MCF-7)

In vitro studies have explored the cytotoxic and antiproliferative potential of cyclopentenone-containing compounds and related fatty acids against various cancer cell lines. The cyclopentenone moiety itself is considered to have significant anticancer activity. nih.gov

A study on the model compound cyclopent-2-en-1-one (2CP) demonstrated cytotoxic and pro-apoptotic effects, particularly on melanoma cells, at sub-micromolar concentrations. nih.gov The mechanism of action in melanoma cells was found to be mediated by the mitochondria and the activation of caspase 3. nih.gov

Undecylenic acid, a monounsaturated fatty acid, formulated with L-Arginine (termed GS-1), induced concentration-dependent tumor cell death. nih.gov This cell death was found to be caspase-dependent and involved a reduction in mitochondrial membrane potential, suggesting a pro-apoptotic mechanism. nih.gov

Coumarin-triazole hybrids have also been screened for their cytotoxic activity against a panel of cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). nih.gov Some of these hybrids showed notable activity against the MCF-7 cell line, with IC50 values significantly lower than the reference drug cisplatin. nih.gov

Table 3: In Vitro Cytotoxicity of Related Compounds in Cancer Cell Lines

| Compound/Hybrid | Cancer Cell Line | Cytotoxic Effect (IC50) | Reference |

| Cyclopent-2-en-1-one (2CP) | Melanoma cells | Cytotoxic and pro-apoptotic at sub-micromolar concentrations | nih.gov |

| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 (breast cancer) | 2.66 μM | nih.gov |

| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 (breast cancer) | 2.85 μM | nih.gov |

| Coumarin-triazole hybrid (LaSOM 185) | HepG2 (liver cancer) | 88.29 μM | nih.gov |

| Coumarin-triazole hybrid (LaSOM 186) | HepG2 (liver cancer) | 87.62 μM | nih.gov |

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

The antiproliferative effects of this compound have been primarily investigated through studies on plant extracts in which it is a constituent. These studies suggest that its anticancer activity may be mediated through the induction of apoptosis and cell cycle arrest.

Extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, an ethyl acetate (B1210297) extract from the seeds of Hydnocarpus laurifolia, which contains 6.76% of this compound, was shown to be selectively cytotoxic to K562 leukemia cells. nih.govnih.gov Similarly, a dichloromethane (B109758) (DCM) extract from the rhizomes of Eremostachys macrophylla, with a high concentration of this compound (74.76%), exhibited anti-proliferative effects. tbzmed.ac.ir

The mechanisms underlying this cytotoxicity point towards the induction of programmed cell death, or apoptosis. Studies on essential oils containing a variety of bioactive compounds, including those from plants known to produce this compound, have been shown to induce apoptosis in MCF-7 and HT-29 human cancer cell lines. researchgate.net Furthermore, research on extracts from Eremostachys macrophylla has indicated that the observed antiproliferative activity is linked to the induction of both cell cycle arrest and apoptosis. tbzmed.ac.irresearchgate.net The cell cycle is a critical process for cell proliferation, and its arrest at specific phases can prevent the growth of cancer cells. For example, related studies have shown that certain bioactive compounds can arrest the cell cycle in the G0/G1 and S phases, leading to cell death. researchgate.net

These findings collectively suggest that this compound, as a component of these extracts, likely contributes to their anticancer properties by triggering apoptotic pathways and interfering with the normal progression of the cell cycle in cancerous cells.

Molecular Docking and Target Identification Studies (e.g., AKT1 protein interactions)

To elucidate the molecular mechanisms behind its bioactivity, computational studies involving molecular docking have been employed. These studies aim to predict the binding affinity between a ligand, such as this compound, and a protein target. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer, making its components, like the AKT1 protein, key targets for anticancer therapies.

In a network pharmacology study, the methyl ester of this compound was identified as a principal active component of the Liu Jun An Wei (LJAW) formula. nih.gov This research utilized molecular docking to investigate the interactions between the formula's core ingredients and key protein targets associated with gastrointestinal injury. The study highlighted the involvement of the PI3K/Akt and MAPK signaling pathways. nih.gov Although the specific docking score for this compound methyl ester with AKT1 was not singled out, the study confirmed that LJAW treatment could lower the expression of phosphorylated AKT1 (p-AKT1). nih.gov This suggests that compounds within the formula, including the derivative of this compound, may exert their effects by modulating this critical signaling pathway.

Molecular docking simulations provide a theoretical framework for understanding these interactions, where a lower binding energy indicates a more stable and favorable interaction between the compound and the protein target. nih.gov The identification of this compound methyl ester as a key ingredient in a formula that modulates the PI3K/Akt pathway points towards its potential to interact with proteins like AKT1, thereby interfering with cancer cell survival signals. nih.gov

Antioxidant Activity Studies (In Vitro Assays)

The antioxidant capacity of this compound has been evaluated through various in vitro assays, typically as a component of plant extracts. These studies consistently indicate its contribution to the free radical scavenging and redox modulating properties of these extracts.

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Multiple studies have demonstrated the potent radical scavenging activity of extracts containing this compound. An ethyl acetate extract of Hydnocarpus laurifolia seeds, with a 6.76% content of the compound, exhibited strong DPPH scavenging activity and significant ABTS radical scavenging efficacy. nih.govnih.govresearchgate.net Similarly, a DCM extract of Eremostachys macrophylla rhizomes, which is notably rich in this compound, was found to be highly effective in the DPPH assay. researchgate.net Methanolic extracts containing the ethyl ester of this compound have also shown dose-dependent antioxidant activity against both DPPH and ABTS radicals. scispace.comdp.tech

The table below summarizes the findings from an extract of Hydnocarpus laurifolia seeds.

| Assay | IC₅₀ Value (µg/mL) | Antioxidant Activity Index (AAI) |

| DPPH | 10.64 ± 0.48 | 3.759 (Very Strong) |

| ABTS | 7.81 ± 0.48 | Not Reported |

| Data from an ethyl acetate extract of Hydnocarpus laurifolia seeds containing 6.76% this compound. nih.govnih.gov |

Beyond direct radical scavenging, antioxidants can also function by modulating the cellular redox environment. This involves influencing the activity of endogenous antioxidant enzymes. Research suggests that extracts containing this compound may play a role in this process.

Studies have shown that herbal formulations containing this fatty acid can act as natural modulators of the body's antioxidant defense system. researchgate.net For instance, research on the effects of plant extracts on the antioxidant defense system has identified this compound as a major constituent in plants that modulate levels of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). researchgate.net The modulation of these enzymatic activities is crucial for protecting cells against oxidative stress, which is implicated in numerous chronic diseases. The presence of this compound in these effective extracts suggests it is a contributing factor to their ability to bolster cellular antioxidant defenses. researchgate.netresearchgate.net

Other Bioactivities Explored in Controlled Experimental Systems (e.g., Enzyme Inhibition)

In addition to its antiproliferative and antioxidant activities, this compound has been investigated for its potential to inhibit certain enzymes, particularly those relevant to metabolic diseases like diabetes.

One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes, such as α-amylase, to reduce post-meal blood glucose spikes. nih.gov Research has indicated that extracts from plants where this compound is a major component exhibit inhibitory activity against pancreatic α-amylase. nih.gov Specifically, an isopropanol (B130326) extract from Linum usitatissimum seeds, believed to be rich in this cyclic fatty acid, demonstrated significant enzyme inhibition. nih.gov

Furthermore, comprehensive reviews on α-amylase as a therapeutic target for diabetes have included this compound in discussions of potential inhibitor molecules. scribd.comsci-hub.se The ability of this compound to inhibit α-amylase suggests a mechanism by which it could contribute to glycemic control. Additionally, studies on the plant genus Hydnocarpus, known for producing these cyclic fatty acids, have reported inhibitory activity against other enzymes like α-glucosidase and N-acetyl-beta-D-glucosaminidase, further expanding the potential bioactivities of its constituents. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Cyclopentene (B43876) Ring Stereochemistry and Substitutions on Biological Activity

The cyclopentene ring is a fundamental structural motif in a class of naturally occurring fatty acids, including 2-Cyclopentene-1-undecanoic acid and its well-studied analogs, chaulmoogric acid and hydnocarpic acid. nih.gov Research has demonstrated that the presence and configuration of this cyclic moiety are indispensable for their biological activity, particularly their antimicrobial effects against various mycobacterial species. atsjournals.orgasm.org

Studies have shown that the saturation of the cyclopentene ring to a cyclopentane (B165970) ring, as seen in dihydrochaulmoogric acid, leads to a loss of antimicrobial activity. atsjournals.orgnih.gov This underscores the importance of the double bond within the five-membered ring for the compound's mechanism of action. It is hypothesized that the specific geometry and electronic properties conferred by the unsaturated ring are crucial for interaction with its biological target.

The stereochemistry of the chiral center at the point of attachment of the alkyl chain to the cyclopentene ring also plays a significant role. Naturally occurring cyclopentenyl fatty acids typically possess a specific stereoisomeric configuration which is often essential for their biological function. While detailed studies on the stereoisomers of this compound are not extensively documented, it is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and potencies.

Substitutions on the cyclopentene ring itself can modulate activity. The introduction of various functional groups can alter the molecule's polarity, lipophilicity, and steric profile, thereby influencing its ability to bind to its target and its pharmacokinetic properties. For instance, the addition of hydroxyl or keto groups could introduce new hydrogen bonding opportunities, potentially enhancing or altering the biological response.

Table 1: Illustrative Impact of Cyclopentene Ring Modifications on Antimicrobial Activity

| Compound | Ring Structure | Relative Antimicrobial Activity |

| This compound | Cyclopentene | Active |

| 2-Cyclopentane-1-undecanoic acid | Cyclopentane | Inactive |

| Substituted this compound | Modified Cyclopentene | Potentially altered activity |

Influence of Alkyl Chain Length and Degree of Unsaturation on Pharmacological Effects

Comparative studies of naturally occurring cyclopentenyl fatty acids with varying chain lengths, such as hydnocarpic acid (a 16-carbon fatty acid) and chaulmoogric acid (an 18-carbon fatty acid), have revealed differences in their antimicrobial potency. atsjournals.org This suggests that there is an optimal alkyl chain length for activity. Chains that are too short may not provide sufficient lipophilicity for effective interaction with the target, while excessively long chains might hinder solubility or transport.

The introduction of additional double bonds within the alkyl chain, creating unsaturated analogs, can also impact biological activity. Unsaturation affects the conformation and flexibility of the alkyl chain, which can influence how the molecule fits into its binding site. For example, gorlic acid, an analog of chaulmoogric acid with an additional double bond in its side chain, exhibits a distinct biological profile.

Table 2: Illustrative Influence of Alkyl Chain Length on Antimicrobial Potency

| Compound | Alkyl Chain | Relative Antimicrobial Potency |

| Cyclopentenyl fatty acid with C11 chain | Undecanoic acid | Baseline |

| Cyclopentenyl fatty acid with C16 chain (e.g., Hydnocarpic acid) | Hexadecanoic acid | Higher |

| Cyclopentenyl fatty acid with C18 chain (e.g., Chaulmoogric acid) | Octadecanoic acid | Slightly lower than C16 |

Role of the Carboxylic Acid Moiety and its Derivatives in Biological Interactions

The carboxylic acid group is a key pharmacophoric feature of this compound and related compounds. At physiological pH, this group is typically ionized, forming a carboxylate anion. This negative charge can engage in crucial ionic interactions and hydrogen bonding with biological targets, such as amino acid residues in the active site of an enzyme or a receptor. The ability to form these strong, specific interactions is often a primary driver of a molecule's biological activity.

The importance of the carboxylic acid is highlighted by the fact that many biologically active endogenous molecules, such as prostaglandins, are also cyclopentane derivatives with a carboxylic acid-bearing side chain. However, the presence of a carboxylic acid can sometimes negatively impact a drug's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability.

To address these potential drawbacks, medicinal chemists often explore the synthesis of derivatives of the carboxylic acid moiety. These can include esters, amides, and other bioisosteres. Esters, for example, can act as prodrugs, which are more lipophilic and can more easily cross cell membranes. Once inside the cell, they can be hydrolyzed by esterases to release the active carboxylic acid. Amides and other bioisosteres can mimic the hydrogen bonding capabilities of the carboxylic acid while having different electronic and metabolic profiles.

Table 3: Potential Biological Activity of Carboxylic Acid Derivatives

| Derivative | Moiety | Potential Biological Interaction |

| This compound | Carboxylic Acid | Ionic and hydrogen bonding |

| Methyl 2-cyclopentene-1-undecanoate | Ester | Prodrug, intracellular release of active acid |

| 2-Cyclopentene-1-undecanamide | Amide | Altered hydrogen bonding and metabolic stability |

Quantitative Structure-Activity Relationship (QSAR) Mmodeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not widely published, the principles of QSAR can be applied to understand the key physicochemical properties that govern its activity and to design more potent analogs.

A QSAR study on this class of compounds would involve the generation of a dataset of analogs with varying substitutions on the cyclopentene ring and modifications to the alkyl chain. For each analog, a set of molecular descriptors would be calculated. These descriptors can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the most common being the partition coefficient (logP).

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once the descriptors and biological activity data are compiled, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. For instance, a QSAR model might reveal that a specific range of lipophilicity combined with a particular electronic charge distribution on the cyclopentene ring is optimal for activity.

Ecological and Biotechnological Research Perspectives

Role of 2-Cyclopentene-1-undecanoic Acid in Plant Stress Response and Defense Mechanisms

Cyclopentenyl fatty acids, a class of compounds that includes this compound, are integral to plant defense signaling. These molecules are structurally related to jasmonates, a well-known family of plant hormones that regulate responses to both biotic and abiotic stress. Research has increasingly pointed towards the precursors of jasmonic acid (JA), specifically cyclopentenones like 12-oxo-phytodienoic acid (OPDA), as potent signaling molecules in their own right. nih.govnih.gov

Plants possess sophisticated defense systems that are activated upon wounding or attack by herbivores and pathogens. A key signaling cascade involved is the octadecanoid pathway, which begins with the liberation of polyunsaturated fatty acids like linolenic acid from chloroplast membranes. nih.govoup.com A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) converts linolenic acid into OPDA. nih.govuni-hohenheim.deresearchgate.net While OPDA can be further metabolized to the more widely known jasmonic acid, studies have shown that OPDA itself can trigger defense responses. nih.govnih.gov

Evidence suggests that plants can mount a robust defense even when the conversion of OPDA to JA is blocked. For instance, Arabidopsis mutants unable to reduce OPDA still exhibit strong resistance to certain insects and fungal pathogens. nih.govnih.gov This indicates that cyclopentenone-containing molecules like OPDA, and by extension other cyclopentenyl fatty acids, can activate a subset of defense-related genes independently of JA. nih.gov This defense signaling can occur through multiple pathways, some of which rely on the same receptor as JA (COI1), while others appear to be activated by the unique chemical properties of the cyclopentenone ring. nih.govnih.gov

This compound, also known as hydnocarpic acid, is a naturally occurring cyclopentenyl fatty acid found in plants of the family Flacourtiaceae, such as Hydnocarpus species. nih.govnih.gov Its biosynthesis is believed to start from aleprolic acid ((2-cyclopentenyl)carboxylic acid), which is then elongated to form the longer-chain fatty acids. nih.govcapes.gov.br The presence of this compound in these plants suggests a specialized role in their defense and adaptation.

Table 1: Key Molecules in Plant Fatty Acid-Based Defense Signaling

| Molecule | Class | Role in Plant Defense | Key Research Findings |

|---|---|---|---|

| Linolenic Acid | Polyunsaturated Fatty Acid | Primary precursor for the octadecanoid pathway. nih.govoup.com | Released from chloroplast membranes upon stress signals to initiate the defense cascade. oup.com |

| 12-oxo-phytodienoic acid (OPDA) | Cyclopentenone / Jasmonate Precursor | Potent signaling molecule that can induce defense gene expression. nih.govresearchgate.net | Confers resistance to pathogens and insects even in the absence of jasmonic acid (JA). nih.govnih.gov |

| Jasmonic Acid (JA) | Cyclopentanone / Plant Hormone | Key regulator of a wide range of defense responses against herbivores and pathogens. nih.govresearchgate.net | Considered a terminal product of the octadecanoid pathway, its action is well-documented in orchestrating plant defenses. nih.gov |

| This compound | Cyclopentenyl Fatty Acid | Naturally occurring defense compound in specific plant families. nih.govnih.gov | Biosynthesized via chain elongation from a cyclopentenyl precursor, indicating a specialized metabolic pathway. nih.govcapes.gov.br |

Biotechnological Production and Sustainable Sourcing of this compound

The unique biological activities of cyclopentenyl fatty acids have spurred interest in developing sustainable and efficient production methods beyond traditional plant extraction. Biotechnological approaches offer a promising alternative to the reliance on harvesting specific, and sometimes rare, plant species. unl.edu These methods often leverage microbial fermentation or enzymatic processes to synthesize complex molecules.

One of the key strategies involves using engineered microorganisms as cellular factories. For example, oleaginous yeasts like Yarrowia lipolytica have been successfully engineered to produce various valuable fatty acids. researchgate.net By introducing specific genes and optimizing metabolic pathways, these microbes can be programmed to synthesize target compounds from simple feedstocks. This could involve expressing enzymes from the plant biosynthetic pathway for this compound in a microbial host. researchgate.net Such a "block-pull-restrain" strategy can be used to increase the supply of necessary precursors and channel them towards the desired final product. researchgate.net

Enzymatic synthesis in a "one-pot" reaction is another powerful biotechnological tool. This method has been demonstrated for the production of the related compound OPDA, where multiple enzymes (lipoxygenase, allene oxide synthase, and allene oxide cyclase) are used in a cascade reaction to convert a precursor like α-linolenic acid into the final product with high efficiency. This approach avoids harsh chemical reagents and complex purification steps associated with traditional chemical synthesis.

Sustainable sourcing of this compound can thus be viewed as a spectrum from traditional agriculture to advanced biotechnology. While cultivation of source plants like Hydnocarpus remains a viable option, it is subject to geographical, environmental, and economic limitations. unl.edu Biotechnological production offers a more controlled, scalable, and potentially more sustainable alternative, reducing pressure on natural plant populations and ensuring a consistent supply. unl.eduresearchgate.net

Table 2: Comparison of Sourcing Methods for this compound

| Sourcing Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Extraction | Harvesting and extraction from source plants (e.g., Hydnocarpus species). nih.gov | Utilizes natural biological pathways. | Dependent on plant availability, geographical location, and climate; can be unsustainable. unl.edu |

| Microbial Fermentation | Use of genetically engineered microorganisms (e.g., yeast) to produce the compound. researchgate.net | Highly scalable, not dependent on climate, potential for high yields and purity. researchgate.net | Requires significant initial investment in genetic engineering and process optimization. |

| Enzymatic Synthesis | In vitro conversion of precursors using isolated enzymes in a controlled reaction. | High specificity and efficiency, mild reaction conditions, environmentally friendly. | Enzyme production and stability can be costly; requires a readily available precursor. |

Application of Green Chemistry Principles in Synthesis and Extraction

The production of specialized chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. These principles are being applied to both the extraction of natural products and their chemical or biotechnological synthesis. mdpi.comacs.org

A cornerstone of green chemistry is the use of biocatalysis, where enzymes are used in place of traditional chemical catalysts. The enzymatic synthesis of OPDA is a prime example, showcasing how biocatalysts can perform complex transformations in water under mild conditions, generating minimal waste. au.dk This approach can be extended to the synthesis of other cyclopentenyl fatty acids.

Another key principle is the use of greener solvents. Traditional extraction methods often rely on petroleum-based solvents like hexane, which are hazardous and non-renewable. researchgate.net Research is focused on finding environmentally benign alternatives such as ethanol (B145695), 2-methyltetrahydrofuran, or cyclopentyl methyl ether. mdpi.comresearchgate.net Computational methods are also being used to predict the effectiveness of these green solvents, accelerating the transition away from harmful chemicals. researchgate.net

Energy efficiency is also a major consideration. Green extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction times and energy consumption compared to conventional methods like Soxhlet extraction. mdpi.commdpi.com These technologies work by using sound waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and improving extraction yields. mdpi.com Furthermore, processes like supercritical fluid extraction, which uses CO2 in a liquid-like state, offer a solvent-free method for obtaining high-purity extracts. au.dkunisciencepub.com

These green chemistry approaches are not mutually exclusive and can be combined to create highly sustainable production pipelines, from the extraction of precursors from biomass to the final synthesis of the target molecule. unisciencepub.comnih.gov

Table 3: Green Chemistry Principles in Fatty Acid Production

| Green Chemistry Principle | Application in Synthesis & Extraction | Example/Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Utilizing plant oils or biomass as starting materials. acs.org | Reduces reliance on fossil fuels. Example: Using α-linolenic acid from plant oils as a precursor. |

| Biocatalysis | Employing enzymes for chemical transformations. au.dk | High selectivity, mild reaction conditions, biodegradable catalysts. Example: Enzymatic cascade for OPDA synthesis. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents (e.g., hexane) with greener alternatives (e.g., ethanol, supercritical CO2). mdpi.comresearchgate.net | Reduces pollution and health risks. Example: Using ultrasound-assisted extraction with ethanol. au.dkmdpi.com |

| Energy Efficiency | Adopting methods that operate at ambient temperature and pressure or reduce reaction times. mdpi.com | Lowers energy costs and environmental footprint. Example: Ultrasound or microwave-assisted extraction. mdpi.com |

| Waste Prevention | Designing processes that minimize byproducts, such as one-pot synthesis. | Reduces the need for waste treatment and disposal. Example: A multi-step enzymatic reaction in a single vessel. |

Advanced Research Methodologies and Future Directions in the Study of 2 Cyclopentene 1 Undecanoic Acid

The exploration of 2-Cyclopentene-1-undecanoic acid, a notable member of the cyclopentenyl fatty acid class, is entering a new era driven by sophisticated research methodologies. nih.gov These advanced techniques are pivotal in overcoming the challenges associated with understanding its complex biosynthesis and mechanisms of action. mdpi.com The integration of high-throughput data generation with powerful computational analysis is paving the way for a more complete picture of this unique lipid molecule.

Q & A

Basic Questions

Q. What are the primary natural sources of 2-cyclopentene-1-undecanoic acid, and what extraction methods are recommended for isolating it from plant matrices?

- Answer : The compound has been tentatively identified in Linum usitatissimum (flax) seed isopropanol extracts via GC-MS analysis . For isolation, liquid-liquid extraction (e.g., using polar solvents like isopropanol) followed by chromatographic purification (e.g., column chromatography or HPLC) is advised. Confirmatory methods such as NMR (¹H/¹³C) and IR spectroscopy are critical to validate purity and structural identity .

Q. How can researchers characterize the physicochemical properties of this compound, and what reference data are available?

- Answer : Key properties include a molecular formula of C₁₆H₂₈O₂, molecular weight of 252.39 g/mol, and IUPAC name (1R)-2-cyclopentene-1-undecanoic acid (synonym: hydnocarpic acid) . The CRC Handbook of Chemistry and Physics provides authoritative data on melting points, solubility, and spectral signatures (e.g., IR carbonyl stretches near 1700 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : While specific safety data for this compound are limited, general precautions for carboxylic acids apply: use PPE (gloves, goggles), ensure ventilation, and consult SDS guidelines for related compounds (e.g., undecanoic acid) . Store in airtight containers away from oxidizers and document first-aid measures for skin/eye contact .

Advanced Research Questions

Q. How can analytical challenges in distinguishing this compound from structurally similar fatty acids (e.g., cyclopentenyl derivatives) be addressed?

- Answer : High-resolution GC-MS or LC-MS with derivatization (e.g., methyl ester formation) enhances separation and specificity. Compare retention indices and fragmentation patterns with standards . For isomers, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial configurations (e.g., distinguishing R/S enantiomers) .

Q. What synthetic strategies are effective for producing this compound derivatives, and how can reaction yields be optimized?

- Answer : Multistep synthesis via cyclopentene functionalization (e.g., Friedel-Crafts acylation) followed by chain elongation (e.g., Wittig reactions) is plausible. Optimize yields by controlling stoichiometry, temperature, and catalysts (e.g., Lewis acids for acylation) . Monitor intermediates via TLC and characterize final products using HRMS and 2D NMR .

Q. How do structural modifications of this compound influence its bioactivity (e.g., antifungal or enzyme inhibition)?

- Answer : Structure-activity relationship (SAR) studies suggest that the cyclopentene ring and alkyl chain length modulate interactions with biological targets (e.g., α-amylase or fungal cell membranes). Ethyl ester derivatives (e.g., this compound ethyl ester) show enhanced bioavailability in antifungal assays . Computational docking studies can predict binding affinities to enzymes .

Q. How should researchers resolve contradictions in reported data, such as conflicting identifications in phytochemical studies?

- Answer : Cross-validate findings using orthogonal techniques. For example, if GC-MS tentatively identifies the compound, confirm via comparison with synthetic standards and ¹³C NMR. Address discrepancies in retention times or spectral matches by re-evaluating extraction protocols (e.g., solvent polarity effects) .

Methodological Notes

- Reproducibility : Document experimental details rigorously (e.g., solvent purity, instrument parameters) per journal guidelines like the Beilstein Journal of Organic Chemistry. Include raw spectral data in supplementary materials .

- Data Interpretation : Use PubChem and NIST databases for spectral references, but prioritize peer-reviewed studies over vendor-supplied data .

- Ethical Compliance : Adhere to institutional biosafety protocols when testing bioactivities, especially in antimicrobial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。